3-Fluoro-4-methylbenzoic acid

Crystallography Solid-State Chemistry Material Science

3-Fluoro-4-methylbenzoic acid (CAS 350-28-7, ≥98% purity) is an essential fluorinated intermediate for pharmaceutical APIs (Fluvastatin, Bcr-Abl kinase inhibitors) and agrochemicals (fluazifop-butyl). Its unique 3-fluoro-4-methyl substitution delivers distinct pKa (4.03) and LogP (1.83–2.62) values critical for ADME optimization. Unlike positional isomers, this specific pattern ensures reproducible reactivity in multi-step syntheses and reliable solid-form screening. High purity minimizes side reactions, protecting yield and reducing downstream purification costs.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 350-28-7
Cat. No. B154477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylbenzoic acid
CAS350-28-7
Synonyms3-Fluoro-4-methyl-benzoic acid;  3-Fluoro-p-toluic acid;  3-Fluoro-4-methylbenzoic acid;  3-Fluoro-4-toluic acid;  5-Fluoro-4-methylbenzoic acid;  NSC 56683
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyXUQCONCMPCVUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methylbenzoic Acid (CAS 350-28-7): A Specialized Fluorinated Building Block for Pharmaceutical and Agrochemical Synthesis


3-Fluoro-4-methylbenzoic acid (CAS 350-28-7) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol. It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring. This substitution pattern yields a compound with distinct physicochemical properties, including a melting point in the range of 169–176 °C, a predicted pKa of 4.03±0.10, and a calculated LogP of 1.83–2.62 [1]. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors .

Why Simple Substitution of 3-Fluoro-4-methylbenzoic Acid is Not Possible in Critical Synthetic Pathways


Substituting 3-fluoro-4-methylbenzoic acid with a close analog, such as a positional isomer (e.g., 2-fluoro-4-methylbenzoic acid or 4-fluoro-3-methylbenzoic acid) or a different halogenated derivative (e.g., 3-chloro-4-methylbenzoic acid), can lead to significant differences in reactivity, downstream biological activity, or even synthetic failure. The specific 3-fluoro-4-methyl substitution pattern imparts a unique combination of electronic and steric effects. The fluorine atom's strong electron-withdrawing inductive effect and its small van der Waals radius (1.47 Å) influence the reactivity of the carboxylic acid and the aromatic ring differently than larger halogens like chlorine [1]. Furthermore, in medicinal chemistry, fluorine is often introduced to enhance metabolic stability and binding affinity, effects that are highly sensitive to its exact position on the ring. Swapping the fluorine to a different position or replacing it with another halogen can drastically alter the molecule's pharmacokinetic profile and potency of the final Active Pharmaceutical Ingredient (API) [2].

Quantitative Evidence Guide: Key Differentiating Metrics for 3-Fluoro-4-methylbenzoic Acid


Crystal Structure and Intermolecular Packing Compared to Non-Fluorinated Parent Compound

Single-crystal X-ray diffraction reveals that 3-fluoro-4-methylbenzoic acid forms hydrogen-bonded dimers with a near-planar molecular geometry, exhibiting a dihedral angle between the benzene ring and the carboxyl group of only 6.2 (1)° [1]. This contrasts with the non-fluorinated parent compound (4-methylbenzoic acid, p-toluic acid), which shows a dihedral angle of approximately 12° [2]. The presence of the fluorine atom and the resulting change in crystal packing directly influences the compound's solid-state properties, such as melting point and solubility.

Crystallography Solid-State Chemistry Material Science

Acidity (pKa) Modulation via Fluorine Substitution

The introduction of a fluorine atom at the 3-position significantly alters the acidity of the benzoic acid core. The predicted pKa for 3-fluoro-4-methylbenzoic acid is 4.03±0.10 . In contrast, the non-fluorinated analog, 4-methylbenzoic acid (p-toluic acid), has an experimentally determined pKa of 4.36 [1]. This increased acidity of approximately 0.33 pKa units (roughly a doubling in acid strength) is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated Analog

Fluorination at the 3-position increases the compound's lipophilicity compared to its non-fluorinated counterpart. The predicted octanol-water partition coefficient (LogP) for 3-fluoro-4-methylbenzoic acid is 1.83 [1] or 2.62 [2]. The non-fluorinated analog, 4-methylbenzoic acid (p-toluic acid), has a measured LogP of 1.89 [3]. The observed increase in lipophilicity is modest but significant in a medicinal chemistry context, where even small changes can affect membrane permeability and metabolic stability.

ADME Drug Design Pharmacokinetics

Commercial Availability and High Purity Benchmarking

3-Fluoro-4-methylbenzoic acid is commercially available from multiple reputable vendors with high purity specifications. TCI America offers the compound with a purity of ≥98.0% as determined by both GC and neutralization titration . AKSci offers it at 99% purity by HPLC . This high level of purity is essential for its use as a building block in complex multi-step syntheses, where impurities can lead to side reactions and lower yields of the final product.

Procurement Quality Control Sourcing

Targeted Application Scenarios for 3-Fluoro-4-methylbenzoic Acid Based on Differentiated Evidence


Solid Form Screening in Preclinical Drug Development

When developing an API, the solid-state form of the active molecule or its key intermediates is critical. The unique crystal packing and high planarity of 3-fluoro-4-methylbenzoic acid, as established by X-ray diffraction (Evidence Item 1), make it a reliable starting material for solid form screening. Its distinct packing arrangement, compared to the non-fluorinated analog, could lead to different polymorphs, hydrates, or solvates with altered solubility and stability profiles. This makes it an essential compound for research teams exploring all possible solid forms of a new drug candidate. [1]

Optimization of Lead Compounds for Enhanced ADME Properties

In medicinal chemistry, this compound is used as a key building block to synthesize drug candidates with fine-tuned physicochemical properties. The quantifiable differences in pKa (Evidence Item 2) and LogP (Evidence Item 3) relative to the non-fluorinated parent compound demonstrate its utility for modulating ionization state and lipophilicity. Incorporating this fluorinated moiety into a lead series allows medicinal chemists to systematically improve key ADME (Absorption, Distribution, Metabolism, Excretion) parameters, potentially leading to compounds with better oral bioavailability and metabolic stability. [2]

High-Fidelity Chemical Synthesis Requiring Reproducible Reactivity

For complex multi-step syntheses, such as those leading to Fluvastatin or Bcr-Abl kinase inhibitors, the high purity (≥98%) and consistent quality of 3-fluoro-4-methylbenzoic acid are non-negotiable. Impurities can act as chain terminators or cause unwanted side reactions, drastically reducing yield and complicating purification. Procuring material with a proven high purity grade, as demonstrated by vendors like TCI and AKSci (Evidence Item 4), minimizes this risk and ensures the reliability and reproducibility of the synthetic route, saving both time and material costs. [3]

Synthesis of Fluorinated Agrochemical Intermediates

The compound's role as a vital intermediate extends to agrochemicals, where fluorine substitution is known to enhance the potency and environmental profile of herbicides and fungicides. The specific substitution pattern of 3-fluoro-4-methylbenzoic acid is integral to the synthesis of targeted crop protection agents, such as fluazifop-butyl. Its reliable commercial availability and well-characterized properties support the development of next-generation agrochemicals that can be used more effectively and at lower application rates. [4]

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